molecular formula C36H56N2O2 B10851416 3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol

3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol

Cat. No.: B10851416
M. Wt: 548.8 g/mol
InChI Key: XFXBGPOUAKCCMC-UHFFFAOYSA-N
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Description

3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol is a complex organic compound characterized by its unique structure, which includes multiple azepane rings and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the azepane rings, which are then functionalized with ethyl groups and linked to the phenolic core. Common reagents used in these reactions include alkyl halides, amines, and phenols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the precise conditions required for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The azepane rings can be reduced to form simpler amines.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the azepane rings provide structural stability and facilitate binding. This compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-Ethyl-1-[8-[3-ethyl-3-(3-methoxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol
  • 3-[3-Ethyl-1-[8-[3-ethyl-3-(4-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol

Uniqueness

3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol is unique due to its specific substitution pattern and the presence of multiple azepane rings, which confer distinct chemical and biological properties. Its structural complexity allows for diverse functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C36H56N2O2

Molecular Weight

548.8 g/mol

IUPAC Name

3-[3-ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol

InChI

InChI=1S/C36H56N2O2/c1-3-35(31-17-15-19-33(39)27-31)21-9-13-25-37(29-35)23-11-7-5-6-8-12-24-38-26-14-10-22-36(4-2,30-38)32-18-16-20-34(40)28-32/h15-20,27-28,39-40H,3-14,21-26,29-30H2,1-2H3

InChI Key

XFXBGPOUAKCCMC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCN(C1)CCCCCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O

Origin of Product

United States

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